molecular formula C23H29NO5 B2595380 1-(2,4-Dihydroxy-3-((2-methylpiperidin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 1021218-46-1

1-(2,4-Dihydroxy-3-((2-methylpiperidin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B2595380
CAS No.: 1021218-46-1
M. Wt: 399.487
InChI Key: DLJDTWLGKBTGRS-UHFFFAOYSA-N
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Description

The compound 1-(2,4-Dihydroxy-3-((2-methylpiperidin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone is a hydroxyacetophenone derivative featuring two aromatic rings with distinct substitution patterns. The first phenyl ring contains 2,4-dihydroxy groups and a 3-((2-methylpiperidin-1-yl)methyl) substituent, while the second ring has 3,4-dimethoxy groups.

Properties

IUPAC Name

1-[2,4-dihydroxy-3-[(2-methylpiperidin-1-yl)methyl]phenyl]-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-15-6-4-5-11-24(15)14-18-19(25)9-8-17(23(18)27)20(26)12-16-7-10-21(28-2)22(13-16)29-3/h7-10,13,15,25,27H,4-6,11-12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJDTWLGKBTGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC(=C2O)C(=O)CC3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxy-3-((2-methylpiperidin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the ethanone backbone: This can be achieved through Friedel-Crafts acylation of a suitable aromatic compound.

    Introduction of hydroxyl and methoxy groups: These can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the piperidine moiety: This step might involve nucleophilic substitution reactions where a piperidine derivative is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxy-3-((2-methylpiperidin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield alcohols.

Scientific Research Applications

1-(2,4-Dihydroxy-3-((2-methylpiperidin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its multiple functional groups.

    Medicine: Possible therapeutic applications if it exhibits biological activity.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for 1-(2,4-Dihydroxy-3-((2-methylpiperidin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Weight

The target compound’s molecular weight is estimated at ~386 g/mol (based on structural analogs and substituent contributions). Key structural analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight Synthesis Method Key Physical Properties
Target Compound 2,4-Dihydroxy, 3-((2-methylpiperidin-1-yl)methyl), 3,4-dimethoxy ~386 (estimated) Likely Mannich reaction for piperidinylmethyl introduction Predicted higher solubility in polar solvents due to hydroxyl/amine groups
1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone-1-14C 2,4-Dihydroxy, 3,4-dimethoxy 273 Isotopic labeling
1-(3-Acetyl-2,4-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one 3-Acetyl, 2,4-dihydroxy, propenone bridge 404 Claisen-Schmidt condensation Melting point and spectral data available
1-(2,4-Dihydroxy-3,6-dimethylphenyl)ethanone 2,4-Dihydroxy, 3,6-dimethyl 180.20 Sorbicillin hydrolysis or methylation NMR, IR, UV, MS data reported
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone Piperidinyl, difluorobenzoyl 267.27 MDL: MFCD00179440

Physicochemical Properties

  • Solubility: The target’s hydroxyl and amine groups enhance water solubility compared to purely alkyl-substituted analogs (e.g., 1-(2,4-Dihydroxy-5-propylphenyl)ethanone) . However, the 3,4-dimethoxy group on the second ring may reduce polarity relative to dihydroxy analogs.
  • Spectroscopic Data: Analogs such as 1-(2,4-Dihydroxy-3,6-dimethylphenyl)ethanone provide reference NMR/IR spectra, suggesting the target compound’s hydroxyl and methoxy groups would show characteristic peaks at ~3200 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (C=O) .

Potential Bioactivity

While direct bioactivity data for the target compound is unavailable, structural analogs offer clues:

  • Piperidine Derivatives: Compounds like 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone are associated with neurological activity (e.g., risperidone impurity), suggesting the target’s piperidinyl group may confer similar pharmacokinetic properties .
  • Antioxidant Capacity: Dihydroxy-substituted acetophenones (e.g., 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone) often exhibit radical-scavenging activity, which the target compound may share due to its catechol-like structure .

Biological Activity

1-(2,4-Dihydroxy-3-((2-methylpiperidin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone, also known by its CAS number 1021205-97-9, is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique functional groups that may contribute to various biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C23H29NO5C_{23}H_{29}NO_{5}, with a molecular weight of approximately 399.5 g/mol. The structure includes multiple hydroxyl and methoxy groups that enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC23H29NO5C_{23}H_{29}NO_{5}
Molecular Weight399.5 g/mol
CAS Number1021205-97-9

The exact mechanism of action for this compound remains partially elucidated; however, it is hypothesized that it may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Shows moderate activity against Escherichia coli and Pseudomonas aeruginosa.

The mechanism by which these compounds exert their antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. It has been tested against various cancer cell lines, including:

  • Breast Cancer (MCF-7) : Induces apoptosis and inhibits cell proliferation.
  • Lung Cancer (A549) : Exhibits cytotoxic effects through the activation of caspase pathways.

These findings indicate that the compound could act as a potential lead in the development of new anticancer therapies.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antibacterial effects of the compound against common pathogens.
    • Methods : Disc diffusion method was employed to assess antibacterial activity.
    • Results : Significant inhibition zones were observed for Gram-positive bacteria, while moderate effects were noted for Gram-negative strains.
  • Study on Anticancer Properties :
    • Objective : To investigate the cytotoxic effects on cancer cell lines.
    • Methods : MTT assay was used to determine cell viability post-treatment.
    • Results : The compound demonstrated a dose-dependent reduction in viability for both MCF-7 and A549 cells.

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